

Solid-Phase Extraction of Imidocarb from Biological Matrices: Application Notes and Protocols

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Compound of Interest

Compound Name: *Imidocarb*

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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of **Imidocarb** from various biological matrices. The methodologies outlined are compiled from validated analytical methods published in peer-reviewed scientific literature, offering robust procedures for sample clean-up and concentration prior to chromatographic analysis.

Introduction

Imidocarb is a carbanilide derivative used as an antiprotozoal agent in veterinary medicine for the treatment and prevention of parasitic diseases in cattle, sheep, and horses.^[1] Due to its persistence in edible tissues and milk, regulatory bodies have established maximum residue limits (MRLs) to ensure food safety.^{[2][3]} Accurate determination of **Imidocarb** residues in biological matrices is crucial for monitoring compliance with these regulations and for pharmacokinetic studies.

Solid-phase extraction is a widely adopted technique for the purification and concentration of **Imidocarb** from complex biological samples. It offers significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing matrix effects, and improving sample throughput. This document details various SPE protocols optimized for different biological matrices, including bovine tissues and milk.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the SPE of **Imidocarb**, providing key performance metrics for different methods.

Table 1: Performance of SPE Methods for **Imidocarb** in Bovine Tissues

Matrix	SPE Sorbent	Analytical Method	LOQ (µg/kg)	Recovery (%)	Precision (RSD, %)	Reference
Bovine Kidney	Carboxylic Acid Cation-Exchange	HPLC-UV	10	76.3 - 77.5	-	[4]
Bovine Tissues	Diatomaceous Earth	LC-ESI-MS/MS	1.0 - 10	73.3 - 98.6	Within-day: 1.0 - 6.7, Between-day: 2.0 - 7.7	[4]
Beef	WCX Cartridge	HPLC-DAD	150	80.4 - 82.2	Intra-day: 3.2 - 6.1, Inter-day: 1.4 - 6.9	[5][6]
Bovine Liver, Kidney, Muscle	-	UPLC-MS/MS	1 (ng/mL)	>60	-	[7]

Table 2: Performance of SPE Methods for **Imidocarb** in Milk

Matrix	SPE Sorbent	Analytical Method	LOQ (µg/kg)	Recovery (%)	Precision (RSD, %)	Reference
Bovine Milk	Diatomaceous Earth	LC-ESI-MS/MS	1.0 - 10	73.3 - 98.6	Within-day: 1.0 - 6.7, Between-day: 2.0 - 7.7	[4]
Milk	WCX Cartridge	HPLC-DAD	25	80.1 - 89.5	Intra-day: 3.2 - 6.1, Inter-day: 1.4 - 6.9	[5][6]

Experimental Protocols

This section provides detailed protocols for the solid-phase extraction of **Imidocarb** from bovine tissues and milk.

Protocol 1: SPE of Imidocarb from Bovine Tissues (Liver, Kidney, Muscle)

This protocol is based on the method described by Li et al. (2022) and is suitable for the analysis of **Imidocarb** in various bovine tissues prior to UPLC-MS/MS analysis.[7]

3.1.1. Materials

- Homogenized tissue sample (liver, kidney, or muscle)
- Phosphate buffered saline (PBS)
- Subtilis protease solution
- SPE Cartridges (Details on the specific cartridge were not provided in the source)
- Methanol
- Formic acid

- Nitrogen gas supply
- Vortex mixer
- Centrifuge
- Water bath

3.1.2. Sample Pre-treatment

- Weigh 1.0 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Add 1 mL of PBS buffer solution and vortex for 1 minute.
- Add 300 μ L of subtilis protease solution, vortex for 2 minutes, and incubate at 37 °C for 6 hours with oscillation.
- Add 2 mL of PBS buffer solution, vortex for 1 minute, and sonicate for 15 minutes.
- Centrifuge the sample. The supernatant is now ready for SPE.

3.1.3. Solid-Phase Extraction Procedure

- Conditioning: Condition the SPE column (specifics not detailed in the reference).
- Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE column.
- Washing: Wash the SPE column with 3 mL of a cleaning solution (details of the cleaning solution were not specified).
- Elution: Elute the **Imidocarb** from the column with 3 mL of methanol/formic acid (96/4, v/v).
- Dry-down: Evaporate the eluent to dryness under a stream of nitrogen at 40 °C.
- Reconstitution: Reconstitute the residue with 1 mL of methanol/water (15/85, v/v), vortex for 1 minute, and filter through a 0.22 μ m filter before analysis.

Protocol 2: SPE of Imidocarb from Beef and Milk

This protocol is adapted from the method described by Park et al. (2014) for the analysis of **Imidocarb** in beef and milk using HPLC-DAD.[\[1\]](#)[\[6\]](#)

3.2.1. Materials

- Homogenized beef sample or milk sample
- Acetonitrile
- Methanol
- Trifluoroacetic acid (TFA)
- Weak Cation Exchange (WCX) SPE cartridges
- Vortex mixer
- Centrifuge

3.2.2. Sample Pre-treatment

- Beef: Homogenize the beef sample.
- Milk: Use the milk sample directly.
- Extract the sample with a mixture of acetonitrile:methanol:trifluoroacetic acid (495:500:5, v/v/v) for optimal recovery.[\[1\]](#)

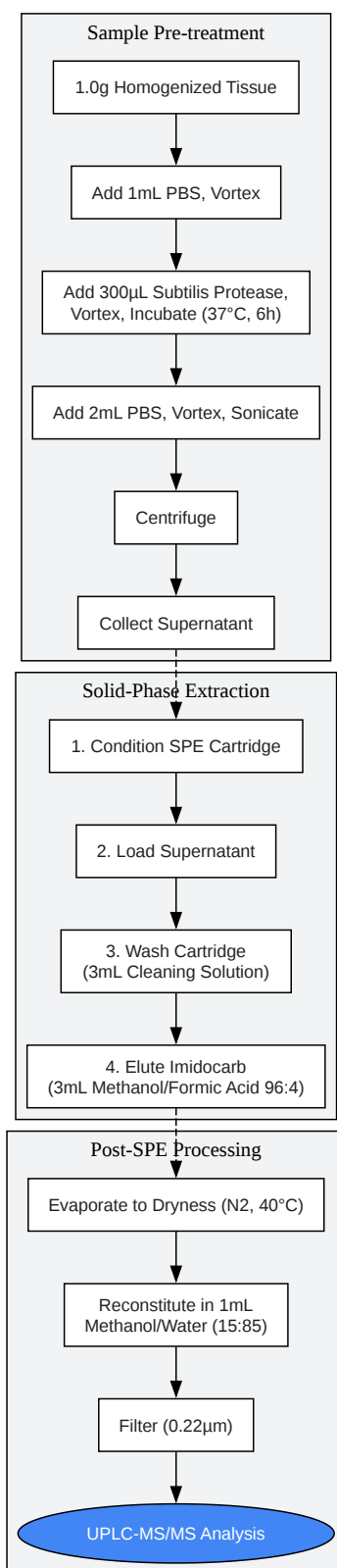
3.2.3. Solid-Phase Extraction Procedure

- Conditioning: Condition the WCX SPE cartridge (specific conditioning steps not detailed).
- Loading: Load the extract from the pre-treated sample onto the conditioned WCX cartridge.
- Washing: Wash the cartridge to remove interferences (specific washing solution not detailed).

- Elution: Elute **Imidocarb** from the cartridge (specific elution solvent not detailed).
- The eluate is then prepared for HPLC-DAD analysis.

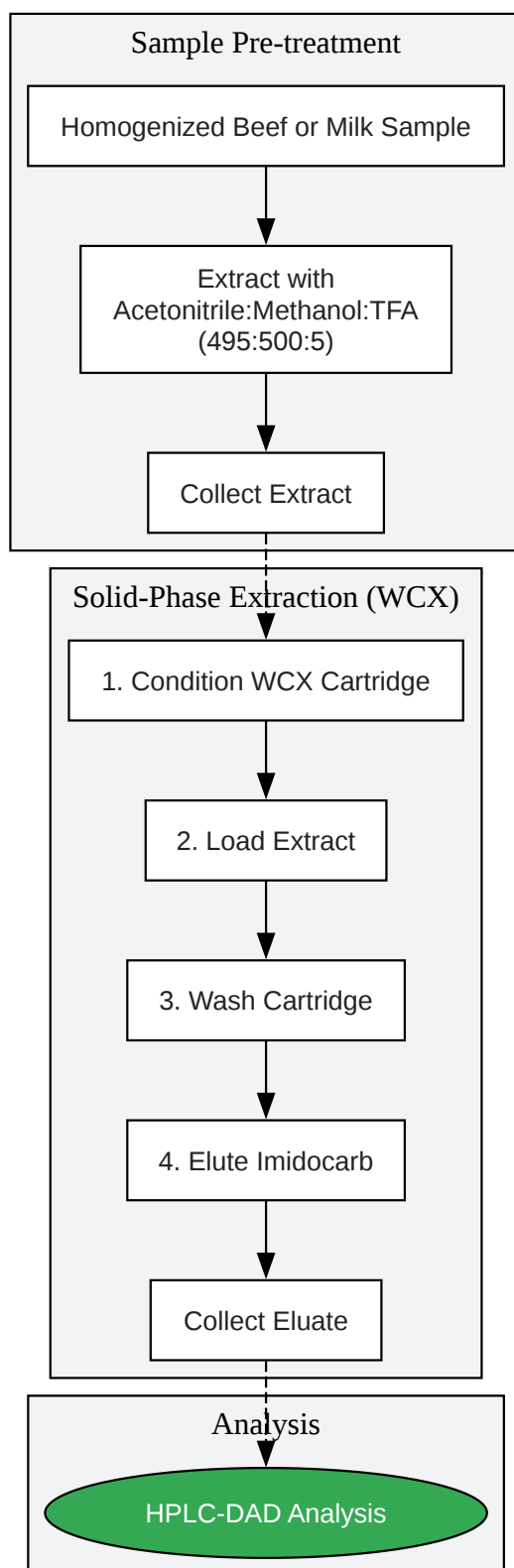
Visualizations

The following diagrams illustrate the experimental workflows for the solid-phase extraction of **Imidocarb**.



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Figure 1: SPE Workflow for **Imidocarb** from Bovine Tissues.



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Figure 2: SPE Workflow for **Imidocarb** from Beef and Milk.

Conclusion

The selection of an appropriate solid-phase extraction protocol for **Imidocarb** is dependent on the biological matrix and the sensitivity requirements of the subsequent analytical method. The protocols presented here, utilizing both enzymatic digestion and direct extraction coupled with cation-exchange or other SPE sorbents, provide a solid foundation for the accurate and reliable quantification of **Imidocarb** residues. For optimal performance, it is recommended to validate the chosen method in-house, paying close attention to recovery, matrix effects, and limits of detection and quantification.

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